N-(Chloroacetyl)-L-leucyl-L-valine
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Overview
Description
N-(Chloroacetyl)-L-leucyl-L-valine is a synthetic compound that belongs to the class of chloroacetamides It is characterized by the presence of a chloroacetyl group attached to the amino acid leucine, which is further linked to another amino acid, valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chloroacetyl)-L-leucyl-L-valine typically involves the reaction of L-leucine with chloroacetyl chloride to form N-(Chloroacetyl)-L-leucine. This intermediate is then coupled with L-valine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally friendly reagents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(Chloroacetyl)-L-leucyl-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Bases: Triethylamine and sodium hydroxide are often used to neutralize acids formed during reactions.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions include substituted chloroacetamides, hydrolyzed carboxylic acids, and peptides .
Scientific Research Applications
N-(Chloroacetyl)-L-leucyl-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(Chloroacetyl)-L-leucyl-L-valine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Chloroacetyl)-L-leucine: Similar in structure but lacks the valine moiety.
N-(Chloroacetyl)-L-valine: Similar in structure but lacks the leucine moiety.
N-(Cyanoacetyl)-L-leucyl-L-valine: Contains a cyanoacetyl group instead of a chloroacetyl group.
Properties
CAS No. |
917614-52-9 |
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Molecular Formula |
C13H23ClN2O4 |
Molecular Weight |
306.78 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H23ClN2O4/c1-7(2)5-9(15-10(17)6-14)12(18)16-11(8(3)4)13(19)20/h7-9,11H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t9-,11-/m0/s1 |
InChI Key |
VYCJXXBGNSRVAN-ONGXEEELSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CCl |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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